![molecular formula C10H10N2 B15071905 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is a heterocyclic compound that features an indeno-imidazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted imidazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications . The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.
Comparación Con Compuestos Similares
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 4,5,6,7-Tetrahydro-4-oxoindole
- 1,2,4,5-Tetrasubstituted imidazoles
Uniqueness: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is unique due to its indeno-imidazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h4-6H,1-3H2,(H,11,12) |
Clave InChI |
CKTSSVJHUFJXSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C2C1)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


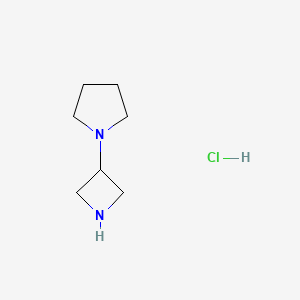
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
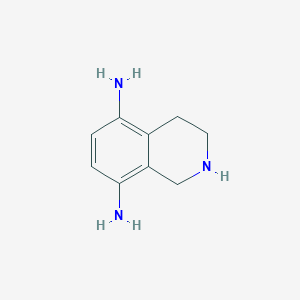
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
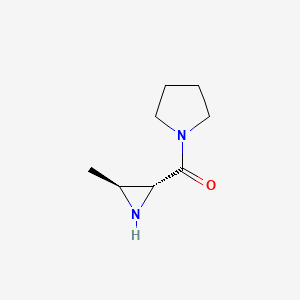
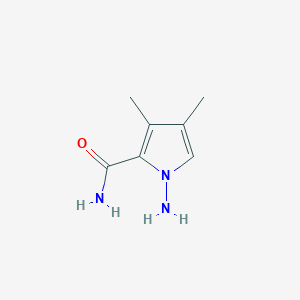

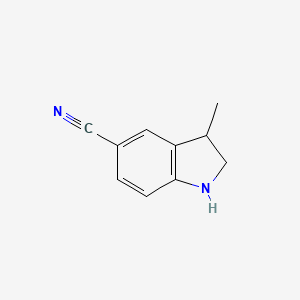
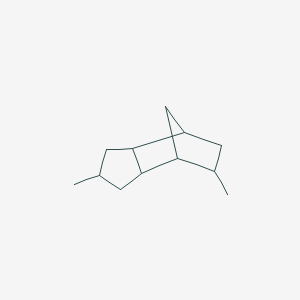
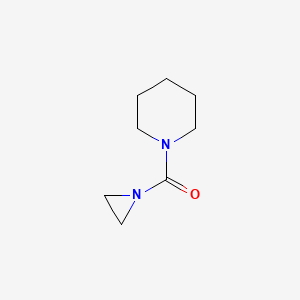

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
